molecular formula C12H10ClNO3S B13519975 4-(3-Chlorophenoxy)benzenesulfonamide

4-(3-Chlorophenoxy)benzenesulfonamide

Katalognummer: B13519975
Molekulargewicht: 283.73 g/mol
InChI-Schlüssel: MHMNIDCPDCURGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chlorophenoxy)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 4-(3-Chlorophenoxy)benzenesulfonamide typically involves the reaction of 3-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-(3-Chlorophenoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3-Chlorophenoxy)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as inhibitors of enzymes like carbonic anhydrase.

    Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Chlorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

4-(3-Chlorophenoxy)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-(4-Chlorophenoxy)benzenesulfonamide: Similar structure but with the chlorine atom in a different position, leading to different reactivity and biological activity.

    4-(3-Bromophenoxy)benzenesulfonamide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential for various applications in research and industry.

Eigenschaften

Molekularformel

C12H10ClNO3S

Molekulargewicht

283.73 g/mol

IUPAC-Name

4-(3-chlorophenoxy)benzenesulfonamide

InChI

InChI=1S/C12H10ClNO3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H,(H2,14,15,16)

InChI-Schlüssel

MHMNIDCPDCURGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.